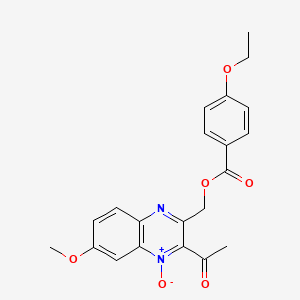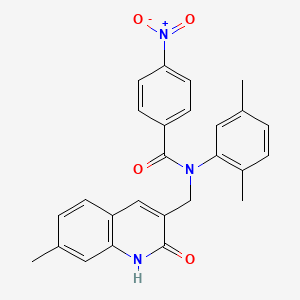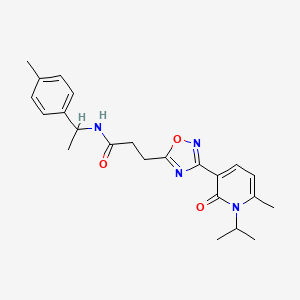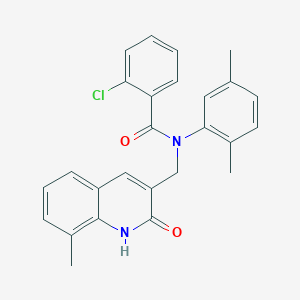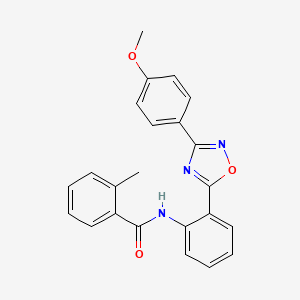
3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Mecanismo De Acción
The mechanism of action of 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but studies have suggested that it acts as an inhibitor of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, this compound can induce DNA damage and trigger apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anticancer, antioxidant, and metal ion detection properties. In cancer cells, this compound induces apoptosis through the inhibition of topoisomerase II, leading to DNA damage and cell death. In addition, this compound has been shown to possess antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. Finally, this compound has been used as a fluorescent probe for the detection of metal ions, with high selectivity and sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its high yield and purity, which makes it an ideal compound for laboratory experiments. Additionally, this compound has been extensively studied, and its properties are well-characterized, which makes it a reliable compound for research purposes. However, one limitation of this compound is its potential toxicity, which may require caution when handling and using this compound in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential area of research is the development of this compound derivatives with improved anticancer properties. Additionally, this compound can be further studied for its potential applications in material science, such as the development of fluorescent sensors for the detection of metal ions. Finally, the mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis method of 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the condensation of 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide with 2-hydroxyquinoline in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this synthesis method is relatively high, and the purity of the product can be easily controlled.
Aplicaciones Científicas De Investigación
3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a fluorescent probe for the detection of metal ions, with high selectivity and sensitivity. In analytical chemistry, this compound has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Propiedades
IUPAC Name |
3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)18-20-16(21-23-18)14-10-13-4-2-3-5-15(13)19-17(14)22/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIOMGJPALFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
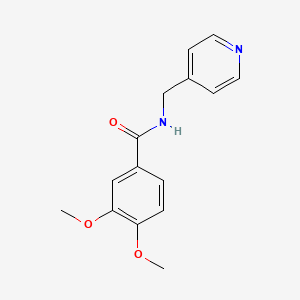
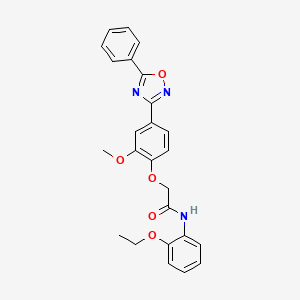

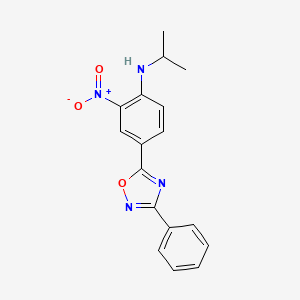
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7707510.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7707515.png)
![N-(3-fluorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7707521.png)
